1H-咪唑-2-甲酰胺

描述

Synthesis Analysis

The synthesis of imidazole derivatives, including 1H-Imidazole-2-carboxamide, has been a topic of interest in recent years . The synthesis of substituted imidazoles has been achieved through various methodologies, with an emphasis on the bonds constructed during the formation of the imidazole . The reaction conditions are often mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

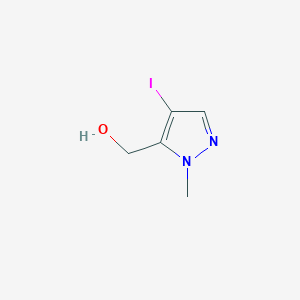

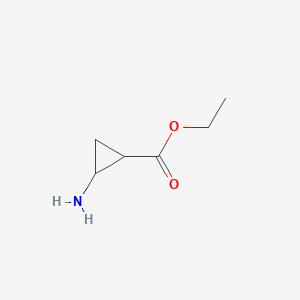

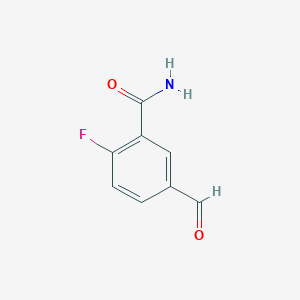

The molecular structure of 1H-Imidazole-2-carboxamide consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a carboxamide group . The structure is planar, and the molecule exists in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 1H-Imidazole-2-carboxamide are diverse and depend on the specific conditions and reagents used . For instance, one study reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

1H-Imidazole-2-carboxamide has a molecular formula of C4H5N3O, an average mass of 111.102 Da, and a monoisotopic mass of 111.043259 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved sources.科学研究应用

TAK1抑制

1H-咪唑-2-甲酰胺已被发现是转化生长因子β活化激酶1(TAK1)的有效且选择性抑制剂,与其他TAK1抑制剂相比,具有新的结合模式。这一发现对于生化效力和激酶选择性具有重要意义 (Veerman等人,2021年).

DNA测序技术

1H-咪唑-2-甲酰胺已被发现是通过纳米孔中的识别隧道进行DNA测序的通用读取器。它通过氢键与DNA碱基相互作用,并与单个DNA碱基形成非共价复合物,在电偏压下产生可识别的电子特征 (梁等人,2012年).

抗结核活性

苯并[d]咪唑-2-甲酰胺(1H-咪唑-2-甲酰胺的衍生物)已显示出对参与细菌细胞分裂的蛋白质FtsZ的抗分枝杆菌作用。这一发现对于开发新的结核病治疗方法具有重要意义 (Dhameliya等人,2022年).

HIV-1蛋白酶抑制

已显示出含有咪唑衍生肽键替代的化合物是HIV-1蛋白酶的有效抑制剂。这一发现对HIV/AIDS的治疗具有影响 (Abdel-Meguid等人,1994年).

抗癌活性

已合成并评估了1H-咪唑-2-甲酰胺衍生物的抗癌活性。一些衍生物对人癌细胞系表现出有希望的抗增殖活性,表明在癌症治疗中具有潜在应用 (Rasal等人,2020年).

安全和危害

The safety data sheet for Imidazole-2-carboxaldehyde, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . Similar precautions may apply to 1H-Imidazole-2-carboxamide, but specific safety data for this compound was not found in the retrieved sources.

未来方向

The future directions for the study and application of 1H-Imidazole-2-carboxamide and related compounds are vast. Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

属性

IUPAC Name |

1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZONYLXCOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936431 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16093-82-6, 80658-49-7 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1H-Imidazole-2-carboxamide interact with its target, and what are the downstream effects?

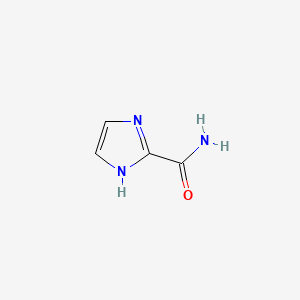

A: While the provided research papers focus on the synthesis and characterization of 1H-Imidazole-2-carboxamide derivatives, some studies shed light on their biological activities. For instance, specific derivatives have been explored as Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors []. CSF-1R plays a crucial role in the proliferation and differentiation of macrophages, cells involved in immune responses and inflammatory processes. By inhibiting CSF-1R, these compounds can potentially modulate macrophage activity, offering therapeutic benefits in conditions like arthritis []. Another study highlighted the potential of pyridinylimidazole derivatives, structurally related to 1H-Imidazole-2-carboxamide, as Glycogen Synthase Kinase-3β (GSK3β) inhibitors []. GSK3β is involved in various cellular processes, and its dysregulation is implicated in conditions like Alzheimer's disease and diabetes. The study revealed the importance of the imidazole ring's tautomeric state for compound activity and how the introduction of specific substituents can influence GSK3β inhibition [].

Q2: What is the structural characterization of 1H-Imidazole-2-carboxamide?

A: 1H-Imidazole-2-carboxamide has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol. While the provided abstracts don't delve into specific spectroscopic data for the parent compound, one study describes the crystal structure of 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide (C10H11N5O2), a derivative [].

Q3: How do structural modifications of 1H-Imidazole-2-carboxamide affect its activity and potency?

A: Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications impact biological activity. Research on pyridinylimidazole derivatives, as GSK3β inhibitors, demonstrated that the presence of a 2-methylimidazole moiety and its specific tautomeric state significantly influence inhibitory potency []. The introduction of electron-withdrawing groups on the imidazole or phenyl ring, or bulky substituents on the amide nitrogen, can alter the conformational preference of these molecules, impacting their interaction with the target kinase and, consequently, their activity [].

Q4: What are the applications of 1H-Imidazole-2-carboxamide and its derivatives in material science?

A: One study explored the use of 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, a derivative of 1H-Imidazole-2-carboxamide, in molecular electronics []. When tethered to electrodes in a tunnel junction, this molecule exhibited intriguing properties, demonstrating its potential in nanoscale devices for chemical sensing []. This application highlights the versatility of 1H-Imidazole-2-carboxamide derivatives beyond their biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B7899986.png)